Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate
Description
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate is a complex heterocyclic compound with a phenazinium core. Its IUPAC name is disodium 9-amino-5-anilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate . Key structural features include:
- Phenazinium backbone: A planar aromatic system with conjugated double bonds, enabling applications in optoelectronics or dye chemistry.
- Substituents: Two anilino groups (one methoxy-substituted), a phenyl group, and two sulfonate (-SO₃⁻) groups.
- Charge and solubility: The sodium sulfonate groups confer high water solubility, making it suitable for aqueous formulations .
- SMILES: Canonical SMILES notation highlights the connectivity of aromatic rings, sulfonate groups, and sodium counterions.
- Exact Mass: 616.04600 g/mol.
- EC Number: 276-817-3 (indicating regulatory classification for industrial use).
Potential applications include fluorescent probes, biological staining agents, or redox-active materials due to its extended π-system and ionic character .
Properties
CAS No. |
72968-77-5 |
|---|---|
Molecular Formula |
C35H25N4NaO7S2 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
sodium;5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C35H26N4O7S2.Na/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;/h2-21H,1H3,(H3,36,37,40,41,42,43,44,45);/q;+1/p-1 |
InChI Key |
PIAPMRJQZZRVAF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C3C(=C2)[N+](=C4C=C(C5=C(C4=N3)C=CC=C5S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzo[a]phenazine Core
- The benzo[a]phenazine skeleton is typically synthesized via condensation reactions between o-phenylenediamine derivatives and naphthalene-1,2-dione or related quinone precursors.
- This step forms the heterocyclic fused ring system essential for the compound's core structure.
Sulfonation to Form Disulfonate Groups
- Sulfonation is performed using reagents like chlorosulfonic acid or sulfur trioxide complexes.
- The reaction is carefully controlled to sulfonate the aromatic rings at positions 4 and 10 selectively.
- Reaction temperature and time are critical to avoid over-sulfonation or decomposition.
Formation of Sodium Salt
- The sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to form the sodium disulfonate salt.
- This step enhances the compound's solubility and stability.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Benzo[a]phenazine core synthesis | o-Phenylenediamine + naphthalene-1,2-dione | 80-120 | 4-8 | Acidic or neutral medium preferred |
| Amination (anilino substitution) | Aniline, Pd/Cu catalyst, base (K2CO3) | 90-110 | 6-12 | Inert atmosphere to prevent oxidation |
| Amination (methoxyanilino substitution) | 2-Methoxyaniline, catalyst, base | 90-110 | 6-12 | Similar to above |
| Sulfonation | Chlorosulfonic acid or SO3 complex | 0-50 | 1-3 | Low temperature to control regioselectivity |
| Neutralization | NaOH or Na2CO3 aqueous solution | Room temp | 1-2 | pH monitored to ensure complete neutralization |
Purification and Characterization
- After synthesis, the compound is purified by recrystallization from aqueous or mixed solvents.
- Chromatographic techniques (HPLC, column chromatography) may be used to remove impurities.
- Characterization is performed by NMR, IR, UV-Vis spectroscopy, and mass spectrometry to confirm structure and purity.
Research Findings and Comparative Analysis
- Studies indicate that the sulfonation step is the most sensitive, requiring careful temperature control to avoid side reactions.
- The use of palladium-catalyzed amination improves yields and selectivity for the anilino substitutions.
- The sodium salt form enhances water solubility, which is critical for biological applications.
- Comparative synthesis with related benzo[a]phenazinium derivatives shows that the presence of methoxy substituents influences reactivity and solubility profiles.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Yield (%) | Critical Parameters |
|---|---|---|---|
| Benzo[a]phenazine core formation | o-Phenylenediamine + naphthoquinone | 70-85 | Temperature, solvent choice |
| Anilino substitution | Aniline, Pd/Cu catalyst, base | 65-80 | Catalyst loading, atmosphere |
| Methoxyanilino substitution | 2-Methoxyaniline, catalyst, base | 60-75 | Reaction time, temperature |
| Sulfonation | Chlorosulfonic acid, low temp | 50-70 | Temperature control |
| Neutralization | NaOH or Na2CO3 aqueous solution | Quantitative | pH control |
Chemical Reactions Analysis
Types of Reactions
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ferric chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines.
Scientific Research Applications
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.
Biology: Exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating bacterial infections and cancer.
Industry: Used as a dye and pigment due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Sulfonamide- and Phthalimide-Based Analogues (CF5, CF6, CF7)
Compounds CF5 , CF6 , and CF7 () share functional groups relevant to solubility and electronic properties but differ in core structure:
| Property | Sodium 5-anilino-...disulfonate | CF5/CF6/CF7 |
|---|---|---|
| Core Structure | Phenazinium | 1,3-Dioxoisoindoline (phthalimide) |
| Functional Groups | Sulfonate (-SO₃⁻), anilino, phenyl | Sulfamoyl (-SO₂NH-), pyridinyl/pyrimidinyl |
| Charge | Anionic (sulfonate) | Neutral (sulfamoyl) |
| Solubility | High (aqueous) | Moderate (polar organic solvents) |
| Applications | Dyes, sensors | Enzyme inhibitors, drug candidates |
Key Differences :
- The phenazinium core in the target compound allows for redox activity and luminescence, whereas the phthalimide core in CF5–CF7 provides electron-withdrawing properties, often exploited in medicinal chemistry .
- Sulfonate groups enhance water solubility compared to sulfamoyl groups, which rely on hydrogen bonding for solubility .
Pharmaceutical Salts: Benzathine Benzylpenicillin
While benzathine benzylpenicillin () is structurally distinct (a β-lactam antibiotic), its formulation as a dibenzylethylenediamine salt offers insights into ionic compound design:
| Property | Sodium 5-anilino-...disulfonate | Benzathine Benzylpenicillin |
|---|---|---|
| Core Structure | Phenazinium | Penicillin (β-lactam + thiazolidine ring) |
| Ionic Groups | Sulfonate (-SO₃⁻) | Carboxylate (-COO⁻) |
| Counterion | Sodium (Na⁺) | Dibenzylethylenediamine |
| Primary Use | Industrial/chemical applications | Antibiotic (prolonged-release formulation) |
Formulation Strategy : Both compounds use ionic groups (sulfonate/carboxylate) to improve solubility, but benzathine benzylpenicillin’s bulky counterion extends half-life, whereas sodium sulfonate ensures rapid dissolution .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Inferences
- Electronic Properties : The phenazinium core’s conjugation may enable superior light absorption/emission compared to CF5–CF7’s phthalimide systems .
- Stability : Sodium sulfonate’s ionic character enhances stability in aqueous media, contrasting with benzathine benzylpenicillin’s reliance on a hydrophobic counterion for slow release .
Biological Activity
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate, commonly referred to as a phenazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and other relevant pharmacological properties.
- Molecular Formula : C35H25N4NaO7S
- Molecular Weight : 684.70 g/mol
- CAS Registry Number : 6856-08-2
Phenazine derivatives are known for their ability to intercalate DNA and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The specific mechanism of action for sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium involves:
- DNA Intercalation : The compound binds to DNA, disrupting replication and transcription processes.
- ROS Generation : Upon metabolic activation, the compound can produce hydroxyl radicals that cause DNA damage.
- Selective Cytotoxicity : It exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapy.
Cytotoxicity Studies
Recent studies have demonstrated the compound's potent cytotoxic effects on various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| MOLM-13 (AML) | 0.1 | High |
| HCT116 (Colorectal) | 0.5 | Moderate |
| NRK (Normal Kidney) | 10 | Low |
Note: IC50 represents the concentration required to inhibit cell growth by 50%.
Case Studies
- Acute Myeloid Leukemia (AML) : A study indicated that sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium is particularly effective against MOLM-13 cells, with an IC50 value significantly lower than that of standard treatments like daunorubicin . The selectivity towards AML cells suggests potential for development as a chemotherapeutic agent.
- Colorectal Cancer : In vitro tests on HCT116 cells showed that the compound induces apoptosis through ROS-mediated pathways, confirming its role as a potential treatment for colorectal cancer .
- Antimicrobial Activity : Preliminary tests indicate that this phenazine derivative also exhibits antimicrobial properties against various bacterial strains, although further research is necessary to elucidate the full spectrum of its antimicrobial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
